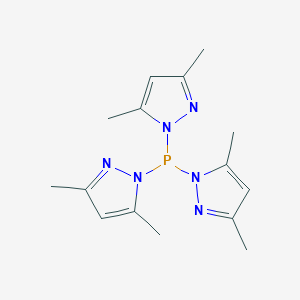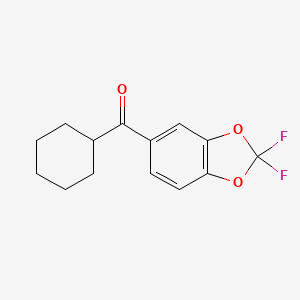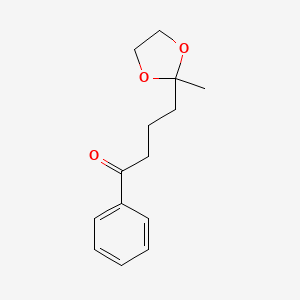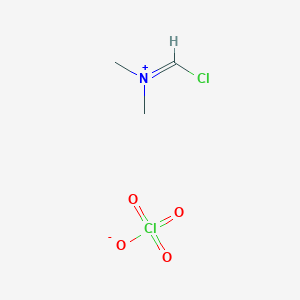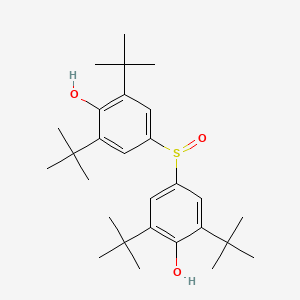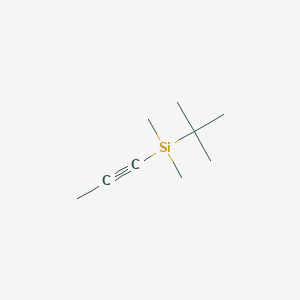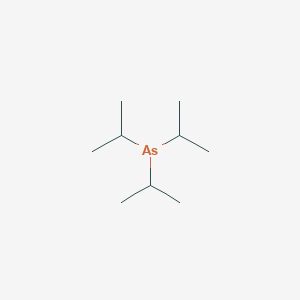
Triisopropylarsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisopropylarsine is an organoarsenic compound with the chemical formula C₉H₂₁As. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of three isopropyl groups attached to an arsenic atom, making it a trialkylarsine.
准备方法
Synthetic Routes and Reaction Conditions
Triisopropylarsine can be synthesized through the reaction of arsenic trichloride with isopropylmagnesium chloride (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
AsCl3+3(CH3CH(Cl)Mg)→As(CH(CH3)2)3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
Triisopropylarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halogens or halogenating agents can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted arsines depending on the reagents used.
Coordination: Metal-arsine complexes.
科学研究应用
Triisopropylarsine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the semiconductor industry for the deposition of arsenic-containing films.
作用机制
The mechanism by which triisopropylarsine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In oxidation reactions, it undergoes electron transfer to form the corresponding oxide.
相似化合物的比较
Similar Compounds
Triethylarsine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylarsine: Contains phenyl groups instead of isopropyl groups.
Trimethylarsine: Contains methyl groups instead of isopropyl groups.
Uniqueness
Triisopropylarsine is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and coordination properties. This makes it particularly useful in forming stable complexes with transition metals and in applications where steric effects are important.
属性
CAS 编号 |
57538-64-4 |
|---|---|
分子式 |
C9H21As |
分子量 |
204.18 g/mol |
IUPAC 名称 |
tri(propan-2-yl)arsane |
InChI |
InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |
InChI 键 |
BTBCWVARCVKLST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[As](C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
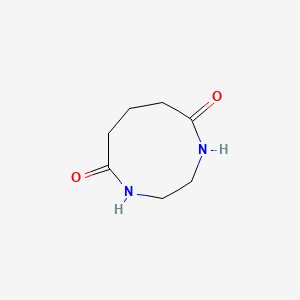

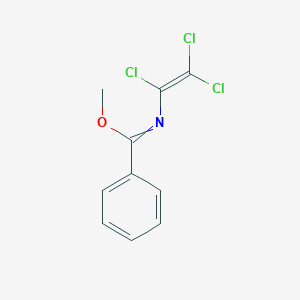
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
